(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-2-(3,4-diethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276669
InChI: InChI=1S/C26H27N3O5S/c1-4-13-34-19-10-7-17(8-11-19)14-20-24(30)27-26-29(28-20)25(31)23(35-26)16-18-9-12-21(32-5-2)22(15-18)33-6-3/h7-12,15-16H,4-6,13-14H2,1-3H3/b23-16-
SMILES:
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol

(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC16276669

Molecular Formula: C26H27N3O5S

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C26H27N3O5S
Molecular Weight 493.6 g/mol
IUPAC Name (2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C26H27N3O5S/c1-4-13-34-19-10-7-17(8-11-19)14-20-24(30)27-26-29(28-20)25(31)23(35-26)16-18-9-12-21(32-5-2)22(15-18)33-6-3/h7-12,15-16H,4-6,13-14H2,1-3H3/b23-16-
Standard InChI Key BZEMRDOEUFRBMN-KQWNVCNZSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC)OCC)/SC3=NC2=O
Canonical SMILES CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=NC2=O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemical Configuration

The compound’s molecular formula, C₂₆H₂₇N₃O₅S, reflects a molecular weight of 493.6 g/mol. Its IUPAC name, (2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]- thiazolo[3,2-b][1, triazine-3,7-dione, explicitly denotes the Z-configuration of the benzylidene moiety, which influences its planar geometry and intermolecular interactions. The stereochemistry is critical for its biological activity, as the spatial arrangement of substituents affects target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₇N₃O₅S
Molecular Weight493.6 g/mol
IUPAC Name(2Z)-2-[(3,4-Diethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]- thiazolo[3,2-b] triazine-3,7-dione
Canonical SMILESCCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=NC2=O
InChIKeyBZEMRDOEUFRBMN-KQWNVCNZSA-N

Structural Motifs and Functional Groups

The molecule comprises three distinct regions:

  • Thiazolo[3,2-b][1, triazine-3,7-dione Core: A bicyclic system combining thiazole and triazine rings, with two ketone groups at positions 3 and 7. This core provides rigidity and serves as a scaffold for hydrogen bonding.

  • 3,4-Diethoxybenzylidene Substituent: A Z-configured benzylidene group attached at position 2, featuring ethoxy groups at the 3- and 4-positions of the phenyl ring. These alkoxy groups enhance solubility and modulate electronic effects.

  • 4-Propoxybenzyl Group: A propoxy-substituted benzyl moiety at position 6, contributing to lipophilicity and membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Knoevenagel Condensation: 3,4-Diethoxybenzaldehyde reacts with a thiazolo-triazine-dione precursor to form the benzylidene linkage. This step is stereoselective, favoring the Z-isomer due to steric hindrance.

  • Nucleophilic Substitution: Introduction of the 4-propoxybenzyl group via alkylation of a secondary amine intermediate.

  • Cyclization and Oxidation: Formation of the triazine ring through thermal cyclization, followed by oxidation to establish the dione functionality.

Reactivity Profile

The compound exhibits reactivity at several sites:

  • Dione Moieties: Susceptible to nucleophilic attack, enabling derivatization at the carbonyl groups.

  • Benzylidene Double Bond: Participates in [4+2] cycloadditions under photochemical conditions.

  • Alkoxy Groups: Ether linkages are stable under acidic conditions but undergo cleavage in strong bases.

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates potent inhibition of tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), with IC₅₀ values of 18 nM and 32 nM, respectively. This dual inhibition disrupts cancer cell proliferation and angiogenesis.

Anticancer Activity

In vitro studies against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed dose-dependent apoptosis induction, with EC₅₀ values of 2.4 µM and 3.1 µM. Mechanistic studies attribute this activity to caspase-3 activation and Bcl-2 downregulation.

Anti-Inflammatory Effects

The compound suppresses COX-2 (Cyclooxygenase-2) expression by 75% at 10 µM, comparable to celecoxib, through NF-κB pathway inhibition.

ActivityTarget/ModelResult
Kinase InhibitionEGFR/VEGFR-2IC₅₀ = 18 nM/32 nM
AnticancerMCF-7/A549EC₅₀ = 2.4 µM/3.1 µM
Anti-InflammatoryCOX-2 Expression75% Suppression at 10 µM

Pharmacokinetic and Physicochemical Properties

Solubility and Permeability

The compound exhibits moderate aqueous solubility (12 µg/mL at pH 7.4) and high lipophilicity (LogP = 4.2), favoring passive diffusion across biological membranes.

Metabolic Stability

Microsomal assays indicate a half-life of 45 minutes in human liver microsomes, with primary metabolites arising from O-dealkylation of the ethoxy and propoxy groups.

Research Applications and Future Directions

Chemical Optimization

Efforts to improve metabolic stability include replacing labile alkoxy groups with fluorinated ethers or cyclopropyl motifs.

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